Shishijimicin A
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Overview
Description
Shishijimicin A is an enediyne antitumor antibiotic isolated from the marine organism Didemnum proliferum . It belongs to the family of 10-membered ring enediyne antitumor antibiotics, which includes compounds such as namenamicin, esperamicin, and calicheamicin . This compound is known for its high cytotoxicity, making it a potential candidate for cancer treatment .
Preparation Methods
The total synthesis of Shishijimicin A was first achieved by scientists at Rice University in 2015 . The synthetic route involves multiple steps, including:
Ketalization of tetronic acid: This step involves the formation of a ketal from tetronic acid.
Reduction with ethylene glycol and diisobutylaluminium hydride: This step reduces the ketal to the corresponding alcohol.
Asymmetric addition of anion with selective protection: This step involves the addition of an anion to the alcohol, followed by selective protection of the resulting product.
Aldehyde oxidation via Swern oxidation and oxime formation: This step oxidizes the alcohol to an aldehyde, which is then converted to an oxime.
Intramolecular dipolar cycloaddition: This step forms a cycloaddition product with high diastereocontrol.
Selective control of diastereoisomer formation: This step ensures the formation of the desired diastereoisomer.
Removal of protection and completed oxidation: This step removes the protective groups and completes the oxidation process.
Coupling with lithium (3Z)-3-Hexene-1,5-diyne triisopropylsilyl chloride with Knochel’s salt (LaCl3·2LiCl): This step couples the final product with the desired reagent to form this compound.
Chemical Reactions Analysis
Shishijimicin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as Swern oxidation reagents.
Reduction: Reduction can be achieved using diisobutylaluminium hydride.
Substitution: Substitution reactions can occur at various positions on the molecule.
Cycloaddition: Intramolecular dipolar cycloaddition is a key step in its synthesis.
Common reagents and conditions used in these reactions include ethylene glycol, diisobutylaluminium hydride, Swern oxidation reagents, and Knochel’s salt (LaCl3·2LiCl) . The major products formed from these reactions include various intermediates that lead to the final product, this compound .
Scientific Research Applications
Shishijimicin A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: The compound’s unique structure and reactivity make it a valuable subject for synthetic organic chemistry research.
Biology: this compound’s high cytotoxicity makes it a useful tool for studying cellular processes and mechanisms of cell death.
Medicine: Due to its potent antitumor activity, this compound is being investigated as a potential cancer treatment.
Mechanism of Action
Shishijimicin A exerts its effects by binding to the minor groove of double-stranded DNA and intercalating into the DNA with its β-carboline moiety . This binding disrupts the DNA structure and leads to the cleavage of the DNA strands, ultimately causing cell death . The compound’s high cytotoxicity is due to its ability to effectively target and cleave DNA in cancer cells .
Comparison with Similar Compounds
Shishijimicin A is part of the family of 10-membered ring enediyne antitumor antibiotics, which includes similar compounds such as:
- Namenamicin
- Esperamicin
- Calicheamicin
Compared to these compounds, this compound is unique due to its specific structure and the presence of a β-carboline moiety, which contributes to its high cytotoxicity and potential as a targeted cancer therapy .
Properties
Molecular Formula |
C46H52N4O12S4 |
---|---|
Molecular Weight |
981.2 g/mol |
IUPAC Name |
methyl N-[(1R,4Z,8S,13E)-1-hydroxy-8-[(2R,3R,4R,5R,6R)-4-hydroxy-5-(6-hydroxy-9H-pyrido[3,4-b]indole-1-carbonyl)-3-[(2S,4S,5S)-4-methoxy-5-(propan-2-ylamino)oxan-2-yl]oxy-6-methyl-5-methylsulfanyloxan-2-yl]oxy-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-10-bicyclo[7.3.1]trideca-4,9-dien-2,6-diynyl]carbamate |
InChI |
InChI=1S/C46H52N4O12S4/c1-24(2)48-31-23-59-35(21-34(31)57-4)62-40-42(54)46(63-6,41(53)39-37-27(15-18-47-39)28-20-26(51)13-14-30(28)49-37)25(3)60-43(40)61-33-12-10-8-9-11-17-45(56)22-32(52)38(50-44(55)58-5)36(33)29(45)16-19-65-66-64-7/h8-9,13-16,18,20,24-25,31,33-35,40,42-43,48-49,51,54,56H,19,21-23H2,1-7H3,(H,50,55)/b9-8-,29-16+/t25-,31+,33+,34+,35+,40-,42-,43+,45+,46-/m1/s1 |
InChI Key |
FVNYJZKDBPDHIP-NATOZQEOSA-N |
Isomeric SMILES |
C[C@@H]1[C@]([C@@H]([C@H]([C@@H](O1)O[C@H]2C#C/C=C\C#C[C@@]\3(CC(=O)C(=C2/C3=C\CSSSC)NC(=O)OC)O)O[C@H]4C[C@@H]([C@H](CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C#CC=CC#CC3(CC(=O)C(=C2C3=CCSSSC)NC(=O)OC)O)OC4CC(C(CO4)NC(C)C)OC)O)(C(=O)C5=NC=CC6=C5NC7=C6C=C(C=C7)O)SC |
Origin of Product |
United States |
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